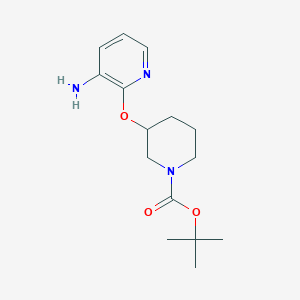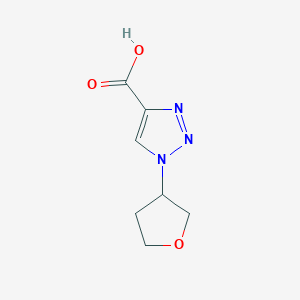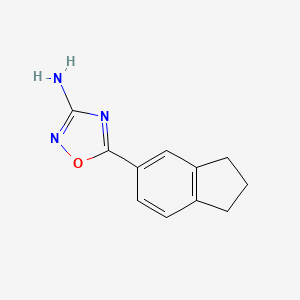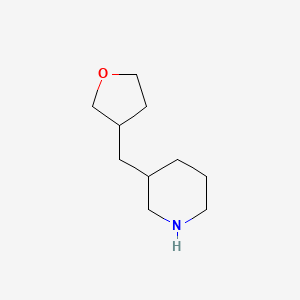
Tert-butyl 3-((3-aminopyridin-2-yl)oxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-((3-aminopyridin-2-yl)oxy)piperidine-1-carboxylate is an organic compound with the molecular formula C15H23N3O3 . It is used as an intermediate in organic chemical synthesis .
Molecular Structure Analysis
The molecular weight of this compound is 293.36 . The specific molecular structure is not provided in the searched resources.Scientific Research Applications
Synthesis Techniques and Molecular Structures
Synthetic techniques and molecular structures of related compounds provide foundational knowledge for exploring the applications of Tert-butyl 3-((3-aminopyridin-2-yl)oxy)piperidine-1-carboxylate in scientific research. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate through cyclic amino acid ester formation showcases advanced synthetic routes that could be adapted for related compounds (Moriguchi et al., 2014). Moreover, the creation of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate underlines the compound's role as an intermediate in the synthesis of biologically active molecules (Kong et al., 2016).
Potential in Drug Development
The utility of related compounds as intermediates in drug development is a significant area of research. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate serves as a crucial intermediate for small molecule anticancer drugs, highlighting the potential for this compound in similar applications (Zhang et al., 2018).
Chemical Synthesis and Structural Analysis
Advanced synthetic techniques and structural analysis play a pivotal role in the exploration of tert-butyl piperidine-1-carboxylate derivatives. The stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, as discussed by Moskalenko and Boev (2014), provides insight into the structural diversity and potential reactivity of related compounds, including this compound (Moskalenko & Boev, 2014).
Biological Activities and Applications
The exploration of biological activities associated with tert-butyl piperidine-1-carboxylate derivatives is essential for identifying potential therapeutic applications. For example, the synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate underline the importance of structural modification in enhancing biological activity, suggesting avenues for research into related compounds (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
tert-butyl 3-(3-aminopyridin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-9-5-6-11(10-18)20-13-12(16)7-4-8-17-13/h4,7-8,11H,5-6,9-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXLLFDMFHAYBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane](/img/structure/B1428979.png)
![1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1428981.png)











